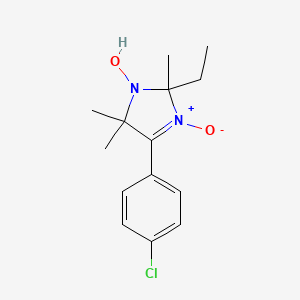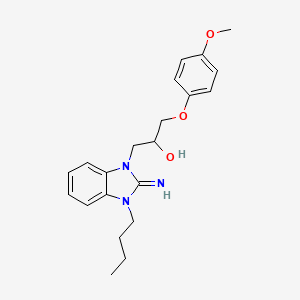
4-(4-chlorophenyl)-2-ethyl-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethyl group, and a hydroxy group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multiple steps, starting with the preparation of the imidazole ring. The chlorophenyl group is introduced through a substitution reaction, while the ethyl and hydroxy groups are added through subsequent reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE SULFONAMIDES: These compounds share the chlorophenyl group and have been studied for their antiviral activity.
Thiazole Derivatives: These compounds have diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its specific combination of functional groups and the imidazole ring structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-ethyl-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-14(4)16(18)12(13(2,3)17(14)19)10-6-8-11(15)9-7-10/h6-9,19H,5H2,1-4H3 |
InChI Key |
YHUXXGFYUWQWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N(C(C(=[N+]1[O-])C2=CC=C(C=C2)Cl)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(3,4-Difluorobenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11607691.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B11607698.png)
![2-[(1-Allyl-1H-benzoimidazol-2-ylamino)-methyl]-4-chloro-phenol](/img/structure/B11607711.png)
![5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11607717.png)


![ethyl (5E)-2-methyl-4-oxo-5-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607731.png)
![(4Z)-4-{3-bromo-5-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11607735.png)
![N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11607740.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607745.png)
![2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11607747.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607759.png)
![1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11607760.png)
